1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea
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Overview
Description
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone core, a furan ring, and a phenylurea moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea” may also interact with various biological targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “this compound” may affect multiple biochemical pathways.
Result of Action
A compound with a similar structure was found to exhibit antimicrobial activity against pathogens such as escherichia coli, salmonella typhi, and staphylococcus aureus . This suggests that “this compound” may also have antimicrobial effects.
Preparation Methods
The synthesis of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.
Formation of the Phenylurea Moiety: This step involves the reaction of the intermediate with phenyl isocyanate under mild conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing microwave-assisted synthesis or flow chemistry techniques to enhance reaction efficiency .
Chemical Reactions Analysis
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives using reducing agents such as sodium borohydride.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating bacterial infections and certain types of cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Furan Derivatives: Compounds with a furan ring often show antimicrobial and anticancer properties.
Phenylurea Derivatives: These compounds are known for their diverse biological activities, including herbicidal and antimicrobial effects.
Properties
CAS No. |
942002-05-3 |
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Molecular Formula |
C20H16N4O3 |
Molecular Weight |
360.373 |
IUPAC Name |
1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
InChI Key |
DUXNUPGQZRLSFE-PTGBLXJZSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
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